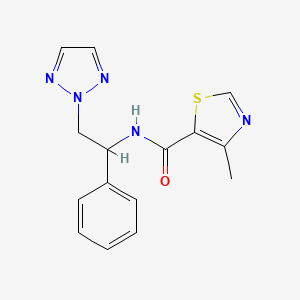

4-méthyl-N-(1-phényl-2-(2H-1,2,3-triazol-2-yl)éthyl)thiazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

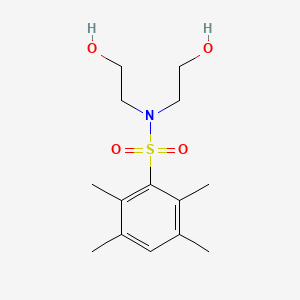

4-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C15H15N5OS and its molecular weight is 313.38. The purity is usually 95%.

BenchChem offers high-quality 4-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)thiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)thiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Découverte de médicaments

Les 1,2,3-triazoles, la structure centrale du composé, ont trouvé de larges applications dans la découverte de médicaments . De nombreux composés médicinaux importants ayant un noyau 1,2,3-triazole sont disponibles sur le marché .

Synthèse organique

Les 1,2,3-triazoles sont utilisés en synthèse organique en raison de leur grande stabilité chimique et de leur fort moment dipolaire . Ils sont généralement inertes à l'hydrolyse acide ou basique, ainsi qu'aux conditions oxydantes et réductrices, même à haute température .

Chimie des polymères

Les 1,2,3-triazoles ont été utilisés en chimie des polymères. Leur grande stabilité chimique et leur fort moment dipolaire les rendent adaptés à cette application .

Chimie supramoléculaire

Les 1,2,3-triazoles ont trouvé des applications en chimie supramoléculaire. Leur capacité à former des liaisons hydrogène les rend utiles dans ce domaine .

Bioconjugaison

Les 1,2,3-triazoles sont utilisés en bioconjugaison, une stratégie chimique qui relie deux biomolécules ensemble .

Imagerie fluorescente

Les 1,2,3-triazoles sont utilisés en imagerie fluorescente en raison de leur fort moment dipolaire .

Science des matériaux

Les 1,2,3-triazoles ont trouvé des applications dans la science des matériaux .

Biologie chimique

Les 1,2,3-triazoles sont utilisés en biologie chimique, une discipline scientifique qui englobe les domaines de la chimie et de la biologie .

Mécanisme D'action

Target of Action

Compounds containing a thiazole ring have been found to interact with a variety of enzymes and receptors .

Mode of Action

It is known that molecules containing a thiazole ring can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .

Biochemical Pathways

Thiazole-containing compounds have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Pharmacokinetics

It is known that the ability of triazole derivatives to form hydrogen bonds with different targets can improve the pharmacokinetics, pharmacological, and toxicological properties of compounds .

Result of Action

Thiazole-containing compounds have been found to have diverse biological activities, suggesting that they may have a range of molecular and cellular effects .

Action Environment

It is known that various internal and external factors can influence the action of similar compounds .

Orientations Futures

Analyse Biochimique

Biochemical Properties

4-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)thiazole-5-carboxamide plays a significant role in various biochemical reactions. The thiazole ring in this compound is known for its ability to participate in electrophilic and nucleophilic substitution reactions . The triazole ring, on the other hand, is capable of binding to a variety of enzymes and receptors due to its nitrogen-rich structure . This compound interacts with enzymes such as xanthine oxidase, where it acts as an inhibitor . The nature of these interactions involves hydrogen bonding and coordination with metal ions present in the active sites of enzymes.

Cellular Effects

The effects of 4-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)thiazole-5-carboxamide on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving oxidative stress and inflammation . It modulates gene expression by interacting with transcription factors and other regulatory proteins. Additionally, it affects cellular metabolism by inhibiting key enzymes involved in metabolic pathways, leading to altered levels of metabolites and energy production .

Molecular Mechanism

At the molecular level, 4-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)thiazole-5-carboxamide exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as xanthine oxidase, through hydrogen bonding and coordination with metal ions . This binding inhibits the enzyme’s activity, leading to a decrease in the production of reactive oxygen species. Furthermore, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)thiazole-5-carboxamide change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, such as increased expression of antioxidant enzymes and altered metabolic flux .

Dosage Effects in Animal Models

The effects of 4-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)thiazole-5-carboxamide vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as reduced oxidative stress and inflammation . At high doses, it can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen.

Metabolic Pathways

4-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)thiazole-5-carboxamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . This compound can affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels and energy production .

Transport and Distribution

Within cells and tissues, 4-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)thiazole-5-carboxamide is transported and distributed through interactions with transporters and binding proteins . It can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for binding proteins.

Subcellular Localization

The subcellular localization of 4-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)thiazole-5-carboxamide affects its activity and function. This compound is known to localize in the mitochondria, where it influences energy production and oxidative stress . It can also be found in the nucleus, where it interacts with DNA and RNA to modulate gene expression . Targeting signals and post-translational modifications play a role in directing this compound to specific subcellular compartments.

Propriétés

IUPAC Name |

4-methyl-N-[1-phenyl-2-(triazol-2-yl)ethyl]-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5OS/c1-11-14(22-10-16-11)15(21)19-13(9-20-17-7-8-18-20)12-5-3-2-4-6-12/h2-8,10,13H,9H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNKBRHQTLPHFER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C(=O)NC(CN2N=CC=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{1-[(3-acetylphenyl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2514952.png)

![2-(4-fluorophenoxy)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide](/img/structure/B2514956.png)

![2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2514958.png)

![4,5-dimethyl-3-thia-1,8-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-2(6),4,8,10,12,14-hexaen-7-one](/img/structure/B2514959.png)

![3-chloro-4-fluoro-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B2514966.png)

![4-(2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzamide](/img/structure/B2514973.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2514974.png)

![N-[(5-methyl-1,2-oxazol-3-yl)methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2514975.png)